molecular formula C11H13BrO B12947936 (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B12947936
M. Wt: 241.12 g/mol
InChI Key: OXIZEXSPMCKKTO-JTQLQIEISA-N
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Description

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral compound with a bromine atom at the 6th position, two methyl groups at the 3rd position, and a hydroxyl group at the 1st position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:

    Bromination: The starting material, 3,3-dimethyl-2,3-dihydro-1H-indene, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1st position. This can be achieved using various hydroxylating agents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene.

    Substitution: 6-Azido-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.

    6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene: Lacks the hydroxyl group, resulting in different reactivity and applications.

    6-Bromo-3,3-dimethyl-1H-indene: An unsaturated analog with distinct chemical behavior.

Uniqueness

(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its chiral nature and the presence of both bromine and hydroxyl functional groups

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

(1S)-6-bromo-3,3-dimethyl-1,2-dihydroinden-1-ol

InChI

InChI=1S/C11H13BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6H2,1-2H3/t10-/m0/s1

InChI Key

OXIZEXSPMCKKTO-JTQLQIEISA-N

Isomeric SMILES

CC1(C[C@@H](C2=C1C=CC(=C2)Br)O)C

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)O)C

Origin of Product

United States

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